![molecular formula C10H6BrClN2 B1280439 4-Bromo-6-chloro-3-phenylpyridazine CAS No. 433935-99-0](/img/structure/B1280439.png)
4-Bromo-6-chloro-3-phenylpyridazine
Overview
Description
4-Bromo-6-chloro-3-phenylpyridazine is a heteroaromatic compound with the molecular formula C10H6BrClN2 and a molecular weight of 269.53 g/mol . This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to a pyridazine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-3-phenylpyridazine typically involves the halogenation of 3-phenylpyridazine. One common method includes the bromination and chlorination of 3-phenylpyridazine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-chloro-3-phenylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl groups to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Formation of derivatives with different functional groups replacing the halogens.
Oxidation Products: Formation of pyridazine oxides.
Reduction Products: Formation of dehalogenated pyridazine derivatives.
Scientific Research Applications
Synthetic Applications
1.1. Suzuki Cross-Coupling Reactions
One of the primary applications of 4-bromo-6-chloro-3-phenylpyridazine is its use in Suzuki cross-coupling reactions. This reaction facilitates the formation of new carbon-carbon bonds, allowing for the synthesis of diverse arylated compounds. The regioselective arylation at position 4 has been demonstrated to yield a wide range of pharmacologically useful derivatives, confirming the utility of chloropyridazines as effective intermediates in organic synthesis .
Reaction Type | Key Features | Yield (%) |
---|---|---|
Suzuki Cross-Coupling | Regioselective arylation at position 4 | Up to 89% |
Arylboronic Acid Coupling | Utilizes palladium catalysts for efficient coupling | Varies |
1.2. Preparation of Chemical Libraries
The compound serves as a precursor for creating chemical libraries aimed at drug discovery. By modifying the aryl groups through various coupling reactions, researchers can generate a library of derivatives that can be screened for biological activity .
Medicinal Chemistry Applications
2.1. Anticancer Activity
Research has indicated that derivatives of this compound exhibit potential anticancer properties. For instance, compounds synthesized from this pyridazine have shown activity against various cancer cell lines, including glioblastoma and lung cancer cells . The mechanism of action often involves inhibition of key signaling pathways associated with tumor growth and survival.
2.2. Structure-Activity Relationship Studies
The ability to modify the phenyl group on the pyridazine core allows for detailed structure-activity relationship (SAR) studies, which are crucial in medicinal chemistry. Variations in substituents can lead to significant changes in biological activity, enabling researchers to optimize compounds for better efficacy and selectivity against target cancer cells .
Case Studies
Case Study 1: Anticancer Derivatives
In a study published in 2023, researchers synthesized several derivatives from this compound and evaluated their anticancer properties against glioblastoma cell lines. The results indicated that certain modifications led to increased cytotoxicity and selectivity towards cancer cells while sparing normal cells .
Case Study 2: Synthesis and Characterization
Another investigation focused on synthesizing new derivatives via palladium-catalyzed reactions, demonstrating high yields and regioselectivity. The synthesized compounds were characterized using NMR and IR spectroscopy, confirming their structures and potential for further biological testing .
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloro-3-phenylpyridazine is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Chloro-6-phenylpyridazine: Similar structure but lacks the bromine atom.
4-Bromo-3-phenylpyridazine: Similar structure but lacks the chlorine atom.
6-Bromo-3-phenylpyridazine: Similar structure but lacks the chlorine atom at the 6-position.
Uniqueness: 4-Bromo-6-chloro-3-phenylpyridazine is unique due to the presence of both bromine and chlorine atoms on the pyridazine ring, which imparts distinct chemical reactivity and potential biological activity. This dual halogenation allows for a wider range of chemical modifications and applications compared to its mono-halogenated counterparts .
Biological Activity
4-Bromo-6-chloro-3-phenylpyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Formula: C₁₀H₆BrClN₂
CAS Number: 433935-99-0
Melting Point: 84–86 °C
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate biochemical pathways, particularly those related to cell proliferation and apoptosis, making it a candidate for anticancer drug development.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell growth, potentially leading to reduced tumor proliferation.
- Receptor Modulation: It can bind to receptors that play critical roles in cellular signaling pathways, influencing processes such as inflammation and cell survival.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance:
- In vitro Studies: Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values indicate significant potency compared to standard chemotherapeutics.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
Study on Anticancer Activity
A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of a series of pyridazine derivatives, including this compound. The study reported that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as a lead compound for further development.
Study on Antimicrobial Properties
Another study focused on the antimicrobial efficacy of halogenated pyridazines, highlighting the effectiveness of this compound against resistant strains of bacteria. The results indicated that the compound could serve as a scaffold for developing new antimicrobial agents.
Properties
IUPAC Name |
4-bromo-6-chloro-3-phenylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-6-9(12)13-14-10(8)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPHOSBKNXETOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463097 | |
Record name | 4-bromo-6-chloro-3-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433935-99-0 | |
Record name | 4-bromo-6-chloro-3-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the regioselective arylation of 4-bromo-6-chloro-3-phenylpyridazine significant in organic synthesis?
A1: The regioselective arylation at position 4 of this compound using a Suzuki cross-coupling reaction offers a controlled approach to introduce various aryl groups onto the pyridazine ring [, ]. This control is crucial as it dictates the final structure and potential biological activity of the resulting molecule. This method provides access to a diverse range of pyridazine derivatives, which are valuable building blocks for drug discovery and material science applications.
Q2: What is the significance of using chloropyridazines in cross-coupling reactions, particularly in the context of the provided research?
A2: The research highlights the usefulness of chloropyridazines as a masking group for the carbonyl moiety in cross-coupling reactions, specifically when dealing with 5-bromo-3(2H)-pyridazinones [, ]. This masking strategy allows for selective modification at other reactive sites on the molecule, like the bromine in this compound, without undesired side reactions involving the carbonyl group. After the desired modification, the chlorine can be further manipulated or replaced, expanding the synthetic possibilities.
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